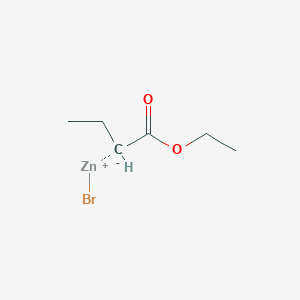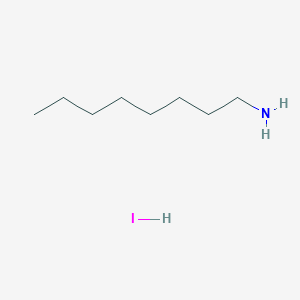
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate, also known as 6-CNPC, is a cyclic organic compound that has been studied extensively in recent years due to its potential applications in various fields of scientific research. 6-CNPC is a highly versatile compound that has been used in a range of applications, such as medicinal chemistry, synthetic organic chemistry, and materials science.
科学的研究の応用
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been widely used in a range of scientific research applications, such as medicinal chemistry, synthetic organic chemistry, and materials science. In medicinal chemistry, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been used as a starting material in the synthesis of various biologically active compounds, such as antibiotics, anti-cancer agents, and antiviral agents. In synthetic organic chemistry, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been used as a key intermediate in the synthesis of various organic molecules. In materials science, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been used as a building block in the synthesis of various polymers and materials.
作用機序
The mechanism of action of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is not fully understood. However, it is believed that the compound acts as a proton acceptor, which allows it to interact with nearby functional groups and form various types of complexes. In addition, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is believed to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate have not been extensively studied. However, some studies have shown that Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is capable of inhibiting the activity of cytochrome P450 enzymes, which can lead to adverse effects on drug metabolism. In addition, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been shown to be a competitive inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body, resulting in increased alertness and mental clarity.
実験室実験の利点と制限
The main advantage of using Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate in laboratory experiments is its high versatility, which allows it to be used in a variety of applications. In addition, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is relatively easy to synthesize and is relatively inexpensive. However, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is sensitive to air and light, and it can decompose easily if not stored properly.
将来の方向性
There are a number of potential future directions for Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate research. For example, further research could be conducted on the biochemical and physiological effects of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate, as well as its potential applications in medicinal chemistry and materials science. In addition, further research could be conducted on the synthesis of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate and its potential use as a building block in the synthesis of polymers and other materials. Finally, research could be conducted on the mechanism of action of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate and its potential to interact with other functional groups.
合成法
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidation reactions. The most commonly used method is the condensation reaction of pyridine and chloroform, which yields Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate as the product. The reaction is typically carried out in anhydrous conditions and the product is isolated using column chromatography or recrystallization.
特性
IUPAC Name |
methyl 1-(6-chloro-5-nitropyridin-3-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-18-10(15)11(3-2-4-11)7-5-8(14(16)17)9(12)13-6-7/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIGZHKFKFSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)




![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)

